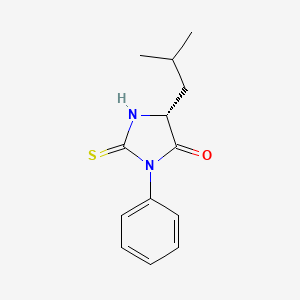

(R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one

Description

Properties

Molecular Formula |

C13H16N2OS |

|---|---|

Molecular Weight |

248.35 g/mol |

IUPAC Name |

(5R)-5-(2-methylpropyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C13H16N2OS/c1-9(2)8-11-12(16)15(13(17)14-11)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)/t11-/m1/s1 |

InChI Key |

FMVWVPAXPVSWER-LLVKDONJSA-N |

Isomeric SMILES |

CC(C)C[C@@H]1C(=O)N(C(=S)N1)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)CC1C(=O)N(C(=S)N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one typically involves the reaction of isobutylamine with phenyl isothiocyanate to form an intermediate, which is then cyclized to produce the desired thioxoimidazolidinone compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: ®-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding imidazolidinones.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Imidazolidinones.

Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Inhibition of Perforin

One of the notable applications of (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one is its role as an inhibitor of perforin, a pore-forming protein expressed by lymphocytes. Studies have demonstrated that derivatives of 2-thioxoimidazolidin-4-one exhibit significant inhibitory activity against perforin, which is crucial for cytotoxic T cell function and natural killer cell activity. The compound has shown the ability to prevent the formation of perforin pores in target cells, thereby inhibiting cell lysis without impacting the viability of the effector cells .

Table 1: Summary of Inhibitory Activity Against Perforin

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | ≤2.5 | Reversible binding to perforin |

| Other 5-Arylidene derivatives | Varies | Inhibition of perforin-mediated lysis |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions of this compound with various biological targets, including estrogen receptors. These studies help elucidate the structure-activity relationships and guide the design of more potent analogs . The ability to model these interactions computationally is vital for optimizing lead compounds in drug development.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that allow for the introduction of various substituents on the imidazolidine core. Characterization techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of synthesized compounds .

Table 2: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Alkylation | Isobutyl bromide |

| Step 2 | Cyclization | Phenyl isothiocyanate |

| Step 3 | Purification | Column chromatography |

Case Study: Anticancer Activity

Research has indicated that thioxoimidazolidinones, including this compound, exhibit anticancer properties through their ability to modulate apoptotic pathways. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by disrupting mitochondrial membrane potential and activating caspases .

Case Study: Antimicrobial Properties

Another area of investigation includes the antimicrobial activity of thioxoimidazolidinones. Preliminary studies suggest that these compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics . The mechanism appears to involve interference with bacterial cell wall synthesis.

Mechanism of Action

The mechanism of action of ®-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The thioxoimidazolidinone core can interact with enzymes or receptors, modulating their activity. The isobutyl and phenyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

The 5-position substituent significantly impacts solubility, reactivity, and bioactivity. Key analogues include:

Key Observations:

- Lipophilicity : Cyclohexyl derivatives (e.g., 61815-21-2) exhibit higher logP values than isobutyl or ethyl analogues, affecting membrane permeability .

- Stereochemistry : The R-configuration in the target compound may confer distinct binding affinities compared to its S-enantiomer (92419-07-3) .

- Synthetic Accessibility : Ethyl and butyl derivatives are synthesized similarly to the target compound, while cyclohexyl analogues require bulkier precursors .

Physicochemical Properties

| Property | Target Compound (4399-40-0) | 5-Ethyl Analogue (66256-32-4) | 5-Cyclohexyl Analogue (61815-21-2) |

|---|---|---|---|

| Melting Point | Not reported | ~160–165°C | ~180–185°C |

| Solubility (H₂O) | Low | Moderate | Very low |

| logP (Predicted) | ~2.8 | ~2.1 | ~3.5 |

Biological Activity

(R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.

Synthesis

The synthesis of this compound typically involves the reaction of isobutyl derivatives with phenyl isothiocyanate. The reaction conditions and the choice of solvents can significantly influence the yield and purity of the final product. The compound can be characterized using various spectroscopic techniques including IR, NMR, and mass spectrometry to confirm its structure.

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of thioxoimidazolidinones, including this compound. Research indicates that compounds containing the thioxoimidazolidinone scaffold exhibit potent activity against a range of pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of Thioxoimidazolidinones

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Candida albicans | 16 µg/mL |

These results indicate that the compound exhibits notable antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. In vivo studies have shown that this compound can reduce inflammation in animal models, suggesting its potential utility in treating inflammatory diseases.

Case Study: Anti-inflammatory Activity Assessment

In a study evaluating the anti-inflammatory effects using a carrageenan-induced paw edema model in rats, this compound was administered at varying doses. The results indicated a significant reduction in paw swelling compared to control groups, with optimal effects observed at doses of 20 mg/kg .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Preliminary studies suggest that this compound may inhibit bacterial cell wall synthesis and modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.